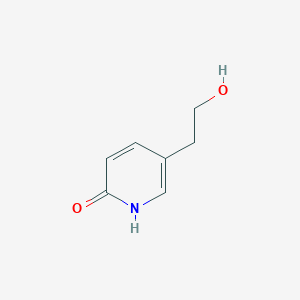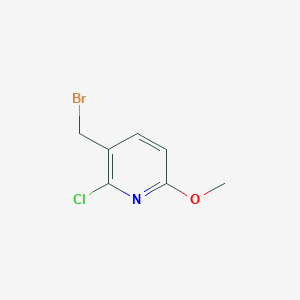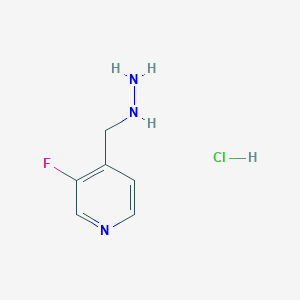
3-Fluoro-4-(hydrazinylmethyl)pyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-(hydrazinylmethyl)pyridine hydrochloride is a fluorinated pyridine derivative. The presence of fluorine in the aromatic ring imparts unique physical, chemical, and biological properties to the compound. Fluorinated pyridines are known for their reduced basicity and reactivity compared to their chlorinated and brominated analogues .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(hydrazinylmethyl)pyridine hydrochloride typically involves the fluorination of pyridine derivatives. One common method is the direct fluorination of pyridine N-oxides. For example, fluorination of 3-bromo-4-nitropyridine N-oxide can produce 3-fluoro-4-nitropyridine N-oxide, which can then be converted to 3-fluoro-4-aminopyridine by catalytic hydrogenation . The hydrazinylmethyl group can be introduced through subsequent reactions involving hydrazine derivatives.
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using specialized fluorinating agents and catalysts. The use of pyridine N-oxides for the preparation of fluoropyridines is a promising approach due to its efficiency and potential for scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-4-(hydrazinylmethyl)pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinylmethyl group can yield corresponding oxides, while reduction of nitro groups can produce amino derivatives .
Applications De Recherche Scientifique
3-Fluoro-4-(hydrazinylmethyl)pyridine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
Industry: Utilized in the development of new materials and agrochemicals
Mécanisme D'action
The mechanism of action of 3-Fluoro-4-(hydrazinylmethyl)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. The hydrazinylmethyl group can form hydrogen bonds and other interactions with target molecules, contributing to the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Another fluorinated pyridine with different substituents.
3-Fluoro-4-aminopyridine: A similar compound with an amino group instead of a hydrazinylmethyl group
Uniqueness
3-Fluoro-4-(hydrazinylmethyl)pyridine hydrochloride is unique due to the presence of both fluorine and hydrazinylmethyl groups, which impart distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C6H9ClFN3 |
|---|---|
Poids moléculaire |
177.61 g/mol |
Nom IUPAC |
(3-fluoropyridin-4-yl)methylhydrazine;hydrochloride |
InChI |
InChI=1S/C6H8FN3.ClH/c7-6-4-9-2-1-5(6)3-10-8;/h1-2,4,10H,3,8H2;1H |
Clé InChI |
DLSFPNGIYJOKPP-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC(=C1CNN)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-5-iodothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12962758.png)
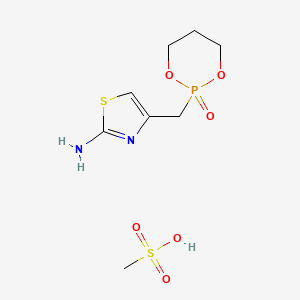
![(5AS,9aR)-1-(Trifluoromethyl)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine](/img/structure/B12962766.png)
![6,8-Dibromo-3-methylimidazo[1,2-a]pyrazine](/img/structure/B12962776.png)

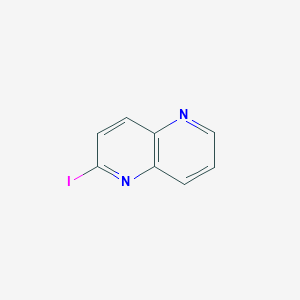
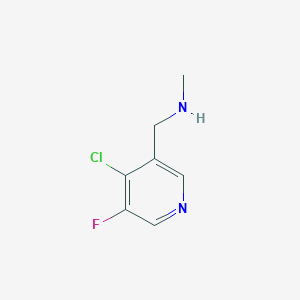

![2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B12962815.png)

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B12962825.png)
